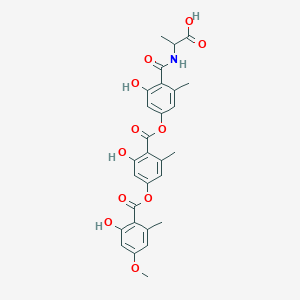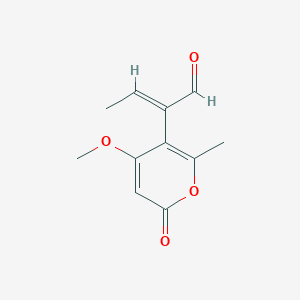
Pyrenocine D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrenocine D is a natural product found in Penicillium waksmanii with data available.
Applications De Recherche Scientifique
Antifungal, Antibacterial, and Algicidal Properties
Pyrenocines, including Pyrenocine D, have been studied for their antifungal, antibacterial, and algicidal properties. Research by Hussain et al. (2012) on pyrenocines J-M isolated from the endophytic fungus Phomopsis sp. revealed that some of these compounds, which are structurally related to Pyrenocine D, exhibit significant antifungal, antibacterial, and algicidal activities (Hussain et al., 2012).
Cytotoxicity Against Cancer Cells
Pyrenocine A, closely related to Pyrenocine D, has been found to exhibit cytotoxicity against cancer cells. A study by Myobatake et al. (2019) showed that Pyrenocine A induced monopolar spindle formation in cancer cells, suggesting a potential novel anticancer mechanism (Myobatake et al., 2019).
Potential for Biofuel Production
In the context of biofuel production, the study of unicellular algae like Chlorella pyrenoidosa, which shares a similar name but is unrelated to Pyrenocine D, has been explored. Kothari et al. (2012) investigated the use of Chlorella pyrenoidosa for treating dairy wastewater and its potential for biofuel extraction (Kothari et al., 2012).
Anti-Inflammatory Properties
Pyrenocine A has demonstrated anti-inflammatory activity. Toledo et al. (2014) characterized the anti-inflammatory properties of Pyrenocine A, which was able to suppress activation of macrophages and inhibit nitrite production and the synthesis of inflammatory cytokines (Toledo et al., 2014).
Propriétés
Nom du produit |
Pyrenocine D |
|---|---|
Formule moléculaire |
C11H12O4 |
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
(E)-2-(4-methoxy-2-methyl-6-oxopyran-3-yl)but-2-enal |
InChI |
InChI=1S/C11H12O4/c1-4-8(6-12)11-7(2)15-10(13)5-9(11)14-3/h4-6H,1-3H3/b8-4- |
Clé InChI |
CFTVNLCXUPFJDY-YWEYNIOJSA-N |
SMILES isomérique |
C/C=C(/C=O)\C1=C(OC(=O)C=C1OC)C |
SMILES canonique |
CC=C(C=O)C1=C(OC(=O)C=C1OC)C |
Synonymes |
pyrenocine D |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



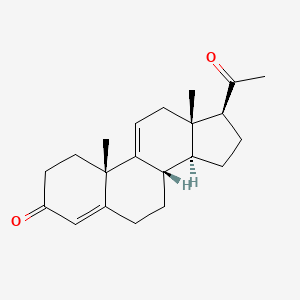
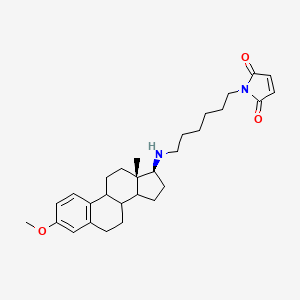
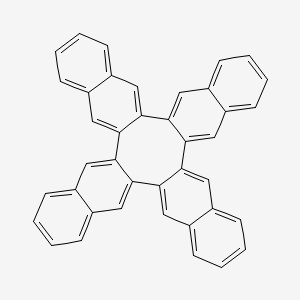
![N-[5-[2-(2,5-dimethoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-2-methylpentanamide](/img/structure/B1250784.png)
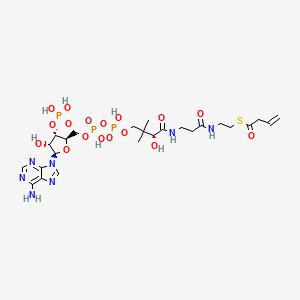
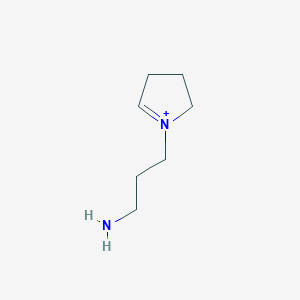
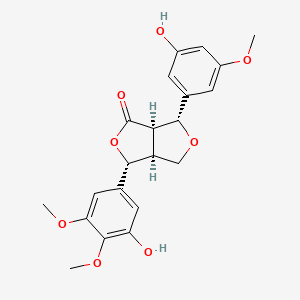
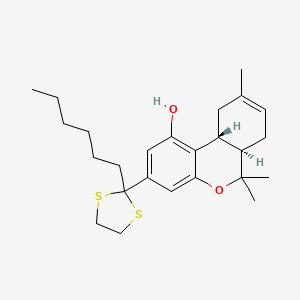
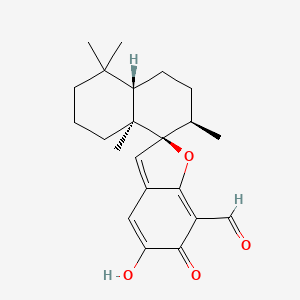
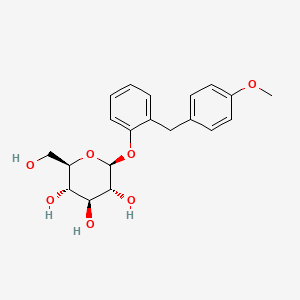
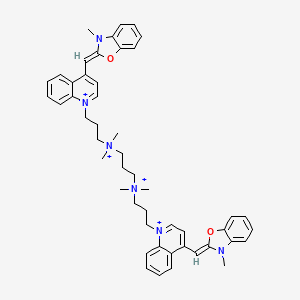
![[(9R,13R,14R,16R,17R)-8,8,13,17-tetramethyl-16-[(1S)-1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-6-oxo-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-14-yl] acetate](/img/structure/B1250801.png)
![3-[[(10E,12E,18E,20E)-15-[(E)-10-(diaminomethylideneamino)dec-6-en-2-yl]-5,7,9,23,25,27,31,33,34,35-decahydroxy-10,14,22,26,30-pentamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B1250802.png)
